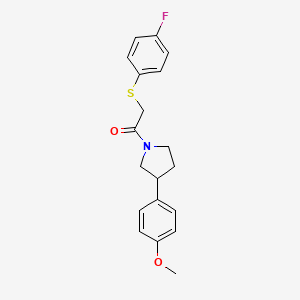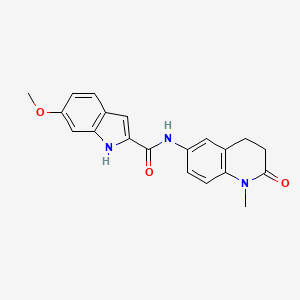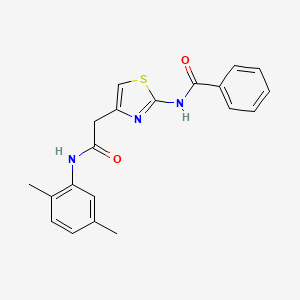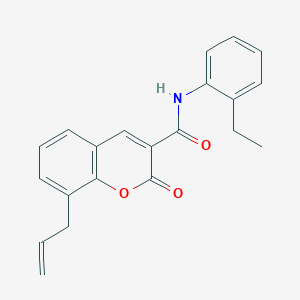
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of phenethylamines. It is also known by the name of 4-Fluoroethcathinone, 4-FEC, or Flephedrone. The compound has been synthesized for research purposes and has found applications in scientific studies related to the field of biochemistry and pharmacology.
作用機序
The exact mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their levels in the brain. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The compound has been shown to have stimulant effects on the central nervous system. It has been reported to increase alertness, energy, and focus. It has also been shown to increase heart rate, blood pressure, and body temperature. The compound has been reported to have a short duration of action, with effects lasting for approximately 2-3 hours.
実験室実験の利点と制限
The compound has several advantages for use in laboratory experiments. It is easy to synthesize, and its purity can be easily determined using analytical methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has limitations in terms of its potential for abuse and toxicity. Therefore, it should be handled with care and used only for scientific research purposes.
将来の方向性
There are several potential future directions for research related to 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone. Some of these include:
1. Investigating the effects of the compound on different neurotransmitter systems in the brain.
2. Studying the structure-activity relationship of the compound to identify more potent and selective compounds.
3. Investigating the potential therapeutic applications of the compound in the treatment of neurological disorders.
4. Studying the pharmacokinetics and pharmacodynamics of the compound in different animal models.
Conclusion:
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that has found applications in scientific research related to the field of biochemistry and pharmacology. The compound has stimulant effects on the central nervous system and has been shown to increase alertness, energy, and focus. It has several advantages for use in laboratory experiments, but its potential for abuse and toxicity should be taken into consideration. There are several potential future directions for research related to the compound, including investigating its effects on different neurotransmitter systems in the brain and studying its potential therapeutic applications.
合成法
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves the condensation of 4-fluorobenzaldehyde with 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with thionyl chloride to yield the final product.
科学的研究の応用
The compound has found applications in scientific research related to the field of biochemistry and pharmacology. It has been used as a reference standard in analytical studies to identify and quantify the compound in biological samples. The compound has also been used in studies to investigate its effects on the central nervous system and its potential as a psychoactive drug.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-17-6-2-14(3-7-17)15-10-11-21(12-15)19(22)13-24-18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJHSKZJNKVDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)

![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)



![ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B2487186.png)
![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)

![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)